Cas no 825634-01-3 (3(2H)-Pyridazinone, 5-ethenyl-2-methyl-)

3(2H)-Pyridazinone, 5-ethenyl-2-methyl- structure
825634-01-3 structure
Product Name:3(2H)-Pyridazinone, 5-ethenyl-2-methyl-
CAS No:825634-01-3
MF:C7H8N2O
MW:136.15122127533
MDL:MFCD25967528
CID:688155
PubChem ID:71418081
Update Time:2025-04-19

3(2H)-Pyridazinone, 5-ethenyl-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 3(2H)-Pyridazinone, 5-ethenyl-2-methyl-
    • 2-Methyl-5-vinylpyridazin-3(2H)-one
    • 5-ethenyl-2-methylpyridazin-3-one
    • DTXSID50837409
    • 825634-01-3
    • 5-Ethenyl-2-methylpyridazin-3(2H)-one
    • MDL: MFCD25967528
    • Inchi: 1S/C7H8N2O/c1-3-6-4-7(10)9(2)8-5-6/h3-5H,1H2,2H3
    • InChI Key: JBZMUIBSFQYAEL-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C=C)C=NN1C

Computed Properties

  • Exact Mass: 136.063662883g/mol
  • Monoisotopic Mass: 136.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 228.4±23.0 °C at 760 mmHg
  • Flash Point: 91.9±22.6 °C
  • Vapor Pressure: 0.1±0.5 mmHg at 25°C

3(2H)-Pyridazinone, 5-ethenyl-2-methyl- Security Information

3(2H)-Pyridazinone, 5-ethenyl-2-methyl- Pricemore >>

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